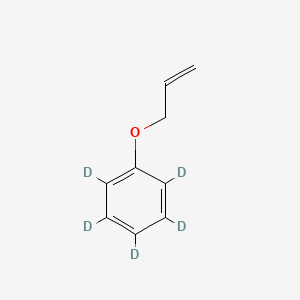

Allylphenylether-d5

Übersicht

Beschreibung

Allyl Phenyl Ether is a chemical compound with the molecular formula C9H10O . It is used in various applications including laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of Allyl Phenyl Ether has been studied extensively. One method involves the Claisen rearrangement of allyl phenyl ether to 6- (prop-2-en-1-yl) cyclohexa-2,4-dien-1-one . This reaction can be presented as consisting of 10 main steps separated by fold and cusp catastrophes .Molecular Structure Analysis

The molecular structure of Allyl Phenyl Ether consists of an oxygen atom bonded to two alkyl or aryl groups . The Claisen rearrangement of allyl phenyl ether has been studied using Bonding Evolution Theory (BET), which combines the topological analysis of the electron localization function (ELF) and catastrophe theory .Chemical Reactions Analysis

The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250 oC causes an intramolecular rearrangement to produce an o-allylphenol .Physical and Chemical Properties Analysis

Allyl Phenyl Ether has a molecular formula of C9H10O, an average mass of 134.175 Da, and a monoisotopic mass of 134.073166 Da .Wissenschaftliche Forschungsanwendungen

Mechanistische Studien in der Organischen Synthese

Die deuterierte Form von Allylphenylether, Allylphenylether-d5, kann in mechanistischen Studien verwendet werden, um den Claisen-Umlagerungsprozess zu verstehen. Deuterierung hilft bei der Verfolgung von Reaktionswegen und dem Verständnis kinetischer Isotopeffekte, die für die Entwicklung synthetischer Methoden entscheidend sind .

Isotopenmarkierung für die NMR-Spektroskopie

this compound kann als isotopenmarkierte Verbindung für die NMR-Spektroskopie dienen und aufgrund der unterschiedlichen Resonanz von Deuterium Einblicke in molekulare Strukturen und Dynamik liefern .

Wirkmechanismus

Target of Action

Allyl Phenyl Ether-d5 primarily targets the carbon-oxygen bond in the ether group and the carbon-carbon bond between the allyl group and the phenol ring . The compound’s action is focused on these bonds, leading to significant changes in their structure and connectivity.

Mode of Action

The mode of action of Allyl Phenyl Ether-d5 involves a series of steps known as the Claisen rearrangement . This process begins with the breaking of the carbon-oxygen bond, which can occur through a heterolytic cleavage . Following this, a new carbon-carbon bond is formed between the allyl group and the phenol ring . This bond formation occurs after the transition state in the reaction .

Biochemical Pathways

The Claisen rearrangement of Allyl Phenyl Ether-d5 affects the electron localization function (ELF) . This rearrangement can be presented as consisting of 10 main steps separated by fold and cusp catastrophes . The reaction leads to the formation of two localized C-C bonds in the phenyl ring, indicating the process of dearomatisation .

Result of Action

The result of the action of Allyl Phenyl Ether-d5 is the formation of a new compound, 6-(prop-2-en-1-yl) cyclohexa-2,4-dien-1-one . This compound is formed through the breaking of the C-O bond and the formation of a new C-C bond, along with the migration of a double C-C bond, the formation of a double C-O bond, and the dearomatisation of an aromatic ring .

Action Environment

The action of Allyl Phenyl Ether-d5 is influenced by environmental factors such as temperature. For instance, heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is used.

Safety and Hazards

Zukünftige Richtungen

The Claisen rearrangement of allyl phenyl ether is a powerful synthetic tool in organic synthesis . Future research could focus on exploring the potential of this reaction in the synthesis of other complex organic compounds. Additionally, the use of microreactor technology could be explored for the Claisen rearrangement .

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSICDHOUBKJKP-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC=C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

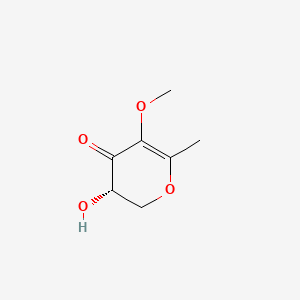

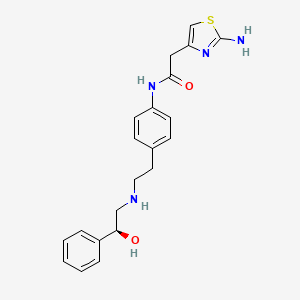

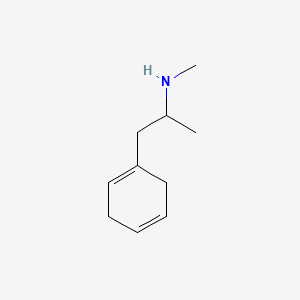

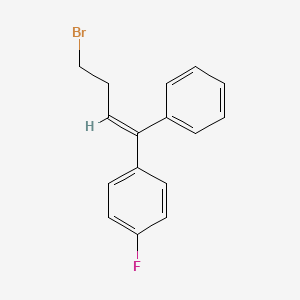

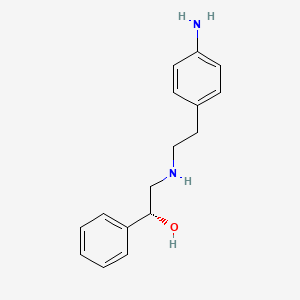

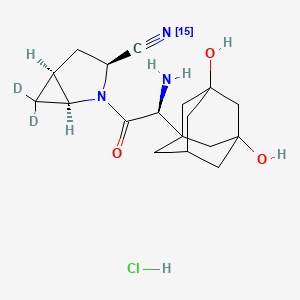

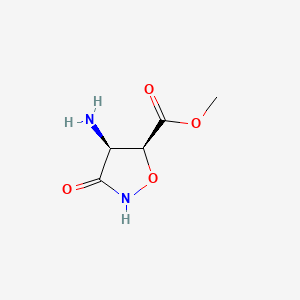

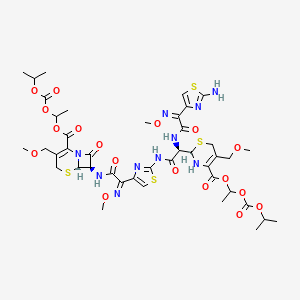

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)